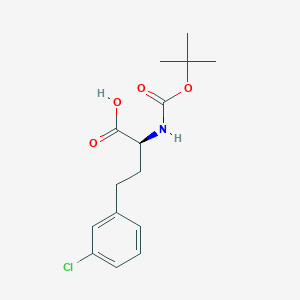
5-Bromo-4-methoxypyridine-2-carboxamide
Übersicht
Beschreibung
5-Bromo-4-methoxypyridine-2-carboxamide, also known as 5-BMP2C, is a small molecule that has a wide range of applications in the fields of chemistry and biochemistry. It is an important intermediate for the synthesis of various compounds and is used in the production of pharmaceuticals, agrochemicals, and other organic compounds. 5-BMP2C has also been studied for its potential applications in the areas of medical research and drug development.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-methoxypyridine-2-carboxamide has been studied for its potential applications in the fields of medical research and drug development. It has been used as a starting material in the synthesis of various pharmaceuticals and agrochemicals, including antibiotics, anti-inflammatory drugs, and herbicides. In addition, this compound has been used in the synthesis of various organic compounds, including dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-methoxypyridine-2-carboxamide is not yet fully understood. However, it is believed to interact with various proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, it is believed to interact with various proteins and enzymes in the body, resulting in a variety of effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compound has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Bromo-4-methoxypyridine-2-carboxamide in laboratory experiments has several advantages. It is a relatively inexpensive and easily synthesized compound, and it is also relatively stable in solution. In addition, it has a wide range of potential applications in the fields of chemistry and biochemistry. However, this compound also has some limitations. It is not very soluble in water, and it is also sensitive to light and heat.
Zukünftige Richtungen
Given the potential applications of 5-Bromo-4-methoxypyridine-2-carboxamide, there are numerous possible future directions for research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. This could include studying its interactions with various proteins and enzymes, as well as its potential antioxidant properties. In addition, further research could be done to explore the potential applications of this compound in the fields of medical research and drug development. This could include studying its potential as a starting material for the synthesis of various pharmaceuticals and agrochemicals, as well as its potential use in the synthesis of other organic compounds. Finally, further research could be done to explore the potential advantages and limitations of this compound for laboratory experiments. This could include studying its solubility in various solvents, as well as its stability in solution and its sensitivity to light and heat.
Eigenschaften
IUPAC Name |
5-bromo-4-methoxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-6-2-5(7(9)11)10-3-4(6)8/h2-3H,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBYJOWNFFQHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90720881 | |
| Record name | 5-Bromo-4-methoxypyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1294003-28-3 | |
| Record name | 5-Bromo-4-methoxypyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B3180064.png)
![3,4,7,8-Tetrathiadicyclopenta[a,e]pentalene](/img/structure/B3180071.png)

![4-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3180080.png)



